N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with precursor compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Approaches
The synthesis of related compounds involves complex chemical reactions highlighting the versatility of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide derivatives in chemical synthesis. For example, Jin et al. (2005) described the synthesis of Gefitinib, a notable compound, through transfer hydrogenation and Dimroth rearrangement processes with a significant yield Jin et al., 2005.
Characterization and Evaluation
Loganathan Velupillai et al. (2015) synthesized a novel series of derivatives starting from commercially available 3,4-Difluoronirobenzene, characterizing them using 1HNMR and mass spectral data. These compounds exhibited antibacterial and antifungal activities, indicating their potential in biomedical applications Loganathan Velupillai et al., 2015.
Biological Activity
Antimicrobial and Antifungal Properties
The synthesized compounds from the mentioned studies have been evaluated for their antimicrobial and antifungal activities. For instance, Gorle et al. (2016) reported significant larvicidal activity against third instar larvae, highlighting the potential of these compounds in pest control and public health Gorle et al., 2016.
Antitumor Activity
Xuechen Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and evaluated its antitumor activity, indicating its potential in cancer treatment Xuechen Hao et al., 2017.
Molecular Docking Studies
Molecular Docking
Janakiramudu et al. (2017) conducted molecular docking studies to assess the antimicrobial potency of synthesized compounds, which revealed that the sulfonamide derivatives are potent antifungal agents compared to the carbamate derivatives. This suggests the importance of structural features in the biological activity of these compounds Janakiramudu et al., 2017.
Wirkmechanismus
Target of Action
The primary target of N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide, also known as N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide or Bionet2_001191, is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
The compound interacts with its target by binding to the kinase, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s downstream signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathway is the MAPK signaling pathway . The inhibition of MAPK14 by the compound disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are due to the compound’s interaction with MAPK14 and the subsequent disruption of the MAPK signaling pathway .
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNYDAEYIRPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.